4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
Description
4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound with a benzothiazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
871328-39-1 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
- 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
- 1,2,3,4-tetrahydro-1,3-benzothiazole-5-carboxylic acid
Uniqueness
4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
